AZD8329

Catalog No.
S548856
CAS No.
1048668-70-7
M.F
C25H31N3O3
M. Wt
421.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AZD8329

CAS Number

1048668-70-7

Product Name

AZD8329

IUPAC Name

4-[4-(2-adamantylcarbamoyl)-5-tert-butylpyrazol-1-yl]benzoic acid

Molecular Formula

C25H31N3O3

Molecular Weight

421.5 g/mol

InChI

InChI=1S/C25H31N3O3/c1-25(2,3)22-20(13-26-28(22)19-6-4-16(5-7-19)24(30)31)23(29)27-21-17-9-14-8-15(11-17)12-18(21)10-14/h4-7,13-15,17-18,21H,8-12H2,1-3H3,(H,27,29)(H,30,31)

InChI Key

XWBXJBSVYVJAMZ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=C(C=NN1C2=CC=C(C=C2)C(=O)O)C(=O)NC3C4CC5CC(C4)CC3C5

Solubility

Soluble in DMSO, not in water

Synonyms

4-(4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl)benzoic acid, 4-(4-(2-adamantylcarbamoyl)-5-tert-butylpyrazol-1-yl)benzoic acid, AZD8329

Canonical SMILES

CC(C)(C)C1=C(C=NN1C2=CC=C(C=C2)C(=O)O)C(=O)NC3C4CC5CC(C4)CC3C5

Description

The exact mass of the compound 4-[4-(2-Adamantylcarbamoyl)-5-Tert-Butyl-Pyrazol-1-Yl]benzoic Acid is 421.23654 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

AZD8329 is a small molecule compound developed by AstraZeneca, primarily known as a potent inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme plays a crucial role in the metabolism of glucocorticoids and is implicated in various metabolic disorders, including obesity and type 2 diabetes mellitus. The molecular formula of AZD8329 is C25H31N3O3, and it exhibits high selectivity for its target enzyme, with an inhibitory concentration (IC50) of approximately 9 nM in recombinant human systems and 2 nM in isolated human adipocytes .

AZD8329 undergoes several chemical transformations during its synthesis and metabolism. The compound was optimized from a carboxylic acid class of inhibitors, where structural modifications improved its pharmacokinetic properties, such as solubility and metabolic stability. Notably, the optimization involved changing the core structure from pyridine to pyrazole, which enhanced its efficacy as an inhibitor of 11β-HSD1 .

The synthesis of AZD8329 involves reactions with hydrazinobenzoic acid hydrochloride, leading to the formation of the target compound through two significant chemical transformations .

AZD8329's primary biological activity is its inhibition of 11β-HSD1, which is essential for converting inactive cortisone into active cortisol in tissues such as adipose tissue. This inhibition has been shown to have potential therapeutic benefits in managing conditions associated with excessive glucocorticoid action, such as obesity and metabolic syndrome. In preclinical studies, AZD8329 demonstrated a loss of inhibition after repeated dosing in certain animal models, indicating a need for careful dosing regimens to maintain its efficacy .

AZD8329 is primarily being investigated for its therapeutic applications in treating metabolic diseases such as:

  • Obesity: By modulating glucocorticoid metabolism, AZD8329 may help manage weight gain associated with excess cortisol.
  • Type 2 Diabetes Mellitus: Its role in improving insulin sensitivity and reducing fat accumulation makes it a candidate for diabetes management.

Currently, AZD8329 is undergoing clinical trials to evaluate its safety and efficacy in humans .

Interaction studies have focused on AZD8329's effects on various biological systems. Research indicates that while acute administration effectively inhibits 11β-HSD1 activity, repeated dosing can lead to diminished effects. This phenomenon highlights the importance of understanding drug interactions and pharmacodynamics in chronic treatment scenarios . Further studies are necessary to elucidate potential interactions with other metabolic pathways and drugs.

AZD8329 shares similarities with several other compounds that target 11β-hydroxysteroid dehydrogenase type 1. Here are notable comparisons:

Compound NameMolecular FormulaIC50 (nM)Unique Features
AZD4017C24H30N3O3~20Predecessor to AZD8329; less potent than AZD8329
Compound-20Unknown~15Similar mechanism but different structural properties
CortisolC21H30O5N/ANatural glucocorticoid; substrate for 11β-HSD1
RU486 (Mifepristone)C21H24ClNO2~50Known antagonist of glucocorticoid receptors

AZD8329 stands out due to its higher potency and selectivity for the 11β-hydroxysteroid dehydrogenase type 1 enzyme compared to these similar compounds. Its unique structural modifications contribute significantly to its improved pharmacological profile .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.8

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

421.23654186 g/mol

Monoisotopic Mass

421.23654186 g/mol

Heavy Atom Count

31

Appearance

White solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

5B38CV1212

Wikipedia

Azd-8329

Dates

Modify: 2024-02-18
1: Scott JS, deSchoolmeester J, Kilgour E, Mayers RM, Packer MJ, Hargreaves D, Gerhardt S, Ogg DJ, Rees A, Selmi N, Stocker A, Swales JG, Whittamore PR. Novel acidic 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor with reduced  acyl glucuronide liability: the discovery of 4-[4-(2-adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329). J Med Chem. 2012 Nov 26;55(22):10136-47. doi: 10.1021/jm301252n. Epub 2012 Nov 7. PubMed PMID: 23088558.

Explore Compound Types